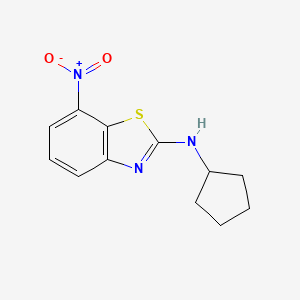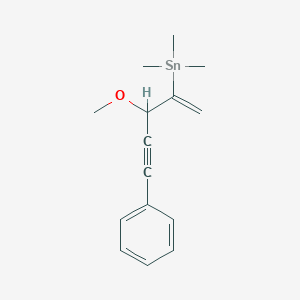![molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6](/img/structure/B12519890.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is a compound known for its unique chemical structure and properties. It features a thiourea backbone with two distinct functional groups: a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This compound is of significant interest in various fields, including organic chemistry and catalysis, due to its ability to form strong hydrogen bonds and activate substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-mercaptoethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.
Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Another compound with similar functional groups but different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in stereoselective synthesis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is unique due to the presence of both a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
651715-45-6 |
|---|---|
Fórmula molecular |
C11H10F6N2S2 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21) |
Clave InChI |
HPQHUYZPXMCQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
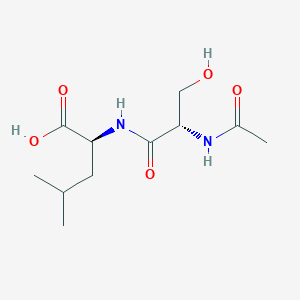
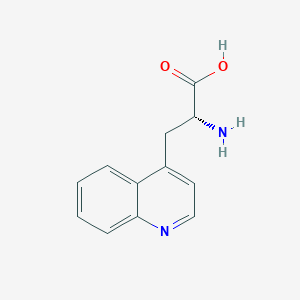
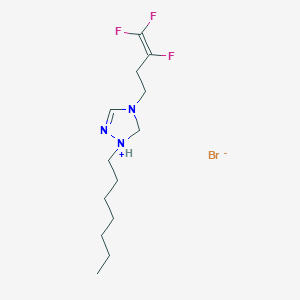
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
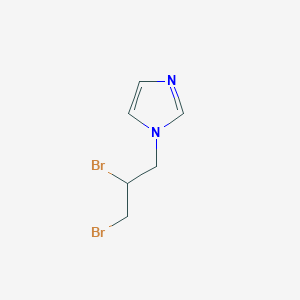
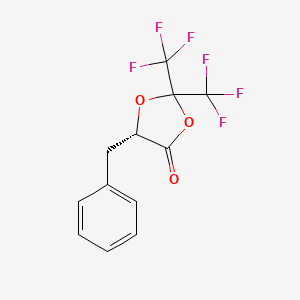
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
